3-amino-5-tert-butyl-1H-pyridin-2-one
Description
3-Amino-5-tert-butyl-1H-pyridin-2-one is a pyridin-2-one derivative featuring an amino group at position 3 and a bulky tert-butyl substituent at position 5. The pyridin-2-one core is a heterocyclic scaffold known for its pharmacological relevance, particularly in neurological and inflammatory disorders.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-amino-5-tert-butyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)6-4-7(10)8(12)11-5-6/h4-5H,10H2,1-3H3,(H,11,12) |
InChI Key |
CAFLHTCAXMJHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CNC(=O)C(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-amino-5-tert-butyl-1H-pyridin-2-one with key analogs, focusing on substituent effects, synthesis, and biological activity:
Note: Calculated properties (e.g., logP) are estimated using analogous structures due to lack of direct data.
Key Observations:
Substituent Effects: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to aryl substituents (e.g., biphenyl in Compound 73). This may enhance blood-brain barrier penetration but reduce solubility in aqueous media.
Synthetic Routes :
- The target compound likely employs tert-butyl halides or Grignard reagents for alkylation, whereas Compounds 73/74 rely on cross-coupling (e.g., Suzuki) for aryl introduction .
Biological Implications :
- Compounds with halogenated substituents (e.g., Compound 74, 3,4-dichlorobenzyl analog) exhibit higher metabolic stability due to reduced cytochrome P450 interactions .
- The absence of halogenation in the target compound may result in faster clearance but lower toxicity risks.
Hydrogen-Bonding and Crystal Packing
The amino group in this compound can form N–H···O and N–H···N hydrogen bonds, similar to Etter’s rules for molecular aggregation . In contrast, Compounds 73/74 prioritize π-π stacking due to aromatic substituents, leading to distinct crystal packing behaviors. The tert-butyl group may disrupt hydrogen-bond networks, reducing crystallinity compared to halogenated analogs .
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